(1,2,3-13C3)Prop-2-enoic acid (CAS 202326-54-3), commonly known as fully 13C-labeled acrylic acid, is a highly enriched stable isotope building block utilized in metabolic tracing, environmental monitoring, and advanced materials synthesis. Featuring a 99 atom % 13C isotopic purity across all three carbon positions, it serves as a critical precursor for synthesizing fully labeled downstream metabolites, such as dimethylsulfoniopropionate (DMSP), and as an absolute internal standard for mass spectrometry [1]. Unlike its unlabeled counterpart, the uniform 13C labeling provides a distinct +3 Da mass shift and enables homonuclear 13C-13C scalar coupling in NMR applications, making it indispensable for complex kinetic modeling and structural elucidation in crude biological or catalytic matrices [2].
Substituting fully labeled (1,2,3-13C3)prop-2-enoic acid with unlabeled acrylic acid or partially labeled variants (e.g., 1-13C-acrylic acid) severely compromises analytical resolution in quantitative workflows. Unlabeled acrylic acid is indistinguishable from endogenous background molecules in biological and environmental samples, rendering it unviable for stable isotope probing or metabolic flux analysis [1]. Furthermore, partially labeled 1-13C-acrylic acid provides only a +1 Da mass shift, which frequently overlaps with the natural isotopic envelope of derivatized analytes in LC-MS/MS, leading to high baseline noise and quantification errors [2]. In catalytic studies involving C-C bond scission, partially labeled analogs fail to track all carbon fragments, whereas the 13C3 variant allows simultaneous monitoring of all carbon positions, preventing critical data loss during pathway mapping [3].
No 13C enrichment; cannot support mass-shift tracing or NMR detection above natural abundance.
Potential retention-time shift and H/D back-exchange in protic matrices may compromise quantitation accuracy.
Lacks adjacent 13C‑13C coupling required for homonuclear correlation NMR; fails to resolve carbon connectivity.
In the synthesis of isotopically labeled dimethylsulfoniopropionate (DMSP) for DNA-stable isotope probing, (1,2,3-13C3)prop-2-enoic acid is reacted with dimethyl sulfide via Michael addition. This fully labeled precursor generates a +3 Da mass shift in the resulting DMSP compared to unlabeled acrylic acid, allowing researchers to definitively track microbial carbon flux using NanoSIMS and high-resolution mass spectrometry without interference from high natural DMSP backgrounds [1].
| Evidence Dimension | Precursor mass shift for DMSP synthesis |
| Target Compound Data | +3 Da mass shift (m/z 138 for 13C3-DMSP) |
| Comparator Or Baseline | Unlabeled acrylic acid (m/z 135 for DMSP) |
| Quantified Difference | 3 Da resolution provides absolute differentiation from natural environmental DMSP. |
| Conditions | Michael addition with DMS followed by NanoSIMS or HRMS tracking in microbial cultures. |
Essential for environmental researchers needing to synthesize fully labeled DMSP to track marine carbon cycling without natural abundance background interference.
During the kinetic modeling of acrolein oxidation over Mo-V oxide catalysts, co-feeding (1,2,3-13C3)prop-2-enoic acid allows researchers to distinguish between reaction products formed via C-C scission versus C-C bond formation. Unlike 1-13C-acrylic acid, which only labels the carboxyl carbon, the fully labeled 13C3 compound provides instantaneous 13C content tracking across all C1-C7 byproducts, validating complex kinetic models [1].
| Evidence Dimension | Carbon pathway resolution |
| Target Compound Data | Tracks all 3 carbon positions (C1, C2, C3) simultaneously |
| Comparator Or Baseline | 1-13C-acrylic acid (tracks only C1) |
| Quantified Difference | 100% carbon tracking vs. 33% carbon tracking, eliminating ambiguity in multi-carbon byproduct origins. |
| Conditions | Co-feed in acrolein oxidation at 498 K over promoted MoVOx catalyst. |
Allows chemical engineers to accurately map complete reaction networks and optimize catalyst selectivity by tracking every carbon atom's fate.
In metabolic disposition studies, (1,2,3-13C3)prop-2-enoic acid enables the use of homonuclear 13C NMR spectroscopy to identify urinary metabolites directly from crude biofluids. The adjacent 13C atoms produce distinct J-coupling patterns (spin-spin splitting) that are completely absent when using unlabeled or singly labeled acrylic acid, allowing the structural elucidation of metabolites like 3-hydroxypropionic acid and mercapturic acid adducts [1].
| Evidence Dimension | NMR signal multiplicity (J-coupling) |
| Target Compound Data | Exhibits 13C-13C scalar coupling (multiplets) for structural connectivity |
| Comparator Or Baseline | Unlabeled or singly labeled acrylic acid (singlets only) |
| Quantified Difference | Multi-bond connectivity data enables de novo structural assignment in complex matrices without purification. |
| Conditions | Homononuclear 13C NMR spectroscopy of crude mammalian urine. |
Crucial for toxicologists mapping unknown metabolic pathways efficiently without requiring extensive sample purification.
As an internal standard for quantifying acrylic acid or its adducts via LC-MS/MS, (1,2,3-13C3)prop-2-enoic acid provides a +3 Da mass shift. This +3 Da shift is critical because a +1 Da shift from 1-13C-acrylic acid often overlaps with the natural 13C isotopic envelope of the derivatized analyte or biological matrix, leading to quantification errors and elevated limits of detection [1].
| Evidence Dimension | Mass spectrometric signal isolation (m/z shift) |
| Target Compound Data | +3 m/z shift relative to endogenous analyte |
| Comparator Or Baseline | 1-13C-acrylic acid (+1 m/z shift) |
| Quantified Difference | >99% reduction in isotopic overlap from natural abundance background. |
| Conditions | LC-MS/MS quantification of biological or environmental samples. |
Ensures high quantitative accuracy and lower limits of detection (LOD) in mass spectrometry by eliminating isobaric background interference.
Ideal for synthesizing fully labeled dimethylsulfoniopropionate (13C3-DMSP) via Michael addition, enabling precise stable isotope probing (SIP) and NanoSIMS tracking of microbial sulfur and carbon cycling in marine ecosystems [1].
The optimal co-feed tracer for mapping complex C-C scission and bond formation pathways during the catalytic oxidation of short-chain hydrocarbons, as it allows simultaneous tracking of all three carbon positions [2].
The preferred precursor for identifying unknown downstream metabolites (e.g., mercapturic acid adducts) in crude biofluids using homonuclear 13C NMR, where 13C-13C scalar coupling is required for structural elucidation [3].
The standard of choice for highly accurate mass spectrometry workflows requiring a +3 Da mass shift to avoid natural isotopic envelope overlap, ensuring precise quantification of acrylic acid residues in biological or industrial matrices [4].
Flammable;Corrosive;Irritant;Environmental Hazard